Cyclopentobarbital
Overview
Description
Cyclopentobarbital, also known as Allylpental or Cyclopental, is a barbiturate derivative invented in the 1940s1. It has sedative and anticonvulsant properties and was primarily used as an anaesthetic in veterinary medicine1. It is considered similar in effects to phenobarbital but lasts almost three times as long, and is considered a long-acting barbiturate with a fairly slow onset of action1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Cyclopentobarbital. However, barbiturates are generally synthesized by the reaction of malonic acid derivatives with urea2.Molecular Structure Analysis
The molecular formula of Cyclopentobarbital is C12H14N2O33. In the cyclopentobarbital molecule, the cyclopentenyl ring is disordered over two positions related by a rotation of approximately 180° about its C—C bond to the pyrimidine ring4.
Chemical Reactions Analysis
While specific chemical reactions involving Cyclopentobarbital are not readily available, barbiturates are known to undergo a variety of reactions. They can be metabolized by hepatic microsomal enzymes5.Physical And Chemical Properties Analysis
The molecular weight of Cyclopentobarbital is 234.255 g·mol −13. Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Scientific Research Applications
Pharmacologic Study and Anesthetic Comparison
Cyclopentobarbital, also referred to as 5-allyl-5-Δ2-cyclopentenyl barbituric acid or Cyclopal, has been studied for its pharmacologic properties and compared with Pentobarbital. A study conducted in 1944 focused on acute and chronic oral toxicity, effectiveness, and excretion in rats and dogs. It was observed that the onset of anesthesia was similar for both Cyclopal and Pentobarbital, but Cyclopal had a longer duration of anesthesia. The study also noted that dogs maintained general good health and normal liver function after five months of treatment with Cyclopal, indicating its potential for prolonged usage (Brook & Cartland, 1944).
Interaction with Other Drugs and Metabolism
Research has identified various pharmacokinetic drug interactions of cyclosporine (CyA) due to its ability to induce or inhibit the metabolism of other drugs, including barbiturates. This interaction is important because it can affect drug concentrations and therefore efficacy and safety. For instance, phenobarbital, a commonly known barbiturate, has been shown to influence the metabolism of CyA (Baciewicz & Baciewicz, 1989).
Cytochrome P450 Enzyme System
The role of barbiturates, such as phenobarbital, in the induction of drug metabolism has been extensively studied. They act on the cytochrome P450 enzyme system, which is crucial for metabolizing various drugs. This mechanism has been linked to the induction of genes within CYP subfamilies, which are involved in drug metabolism. Understanding this process is important for predicting drug interactions and responses in clinical settings (Negishi, 2017).
Anesthetic and Analgesic Effects
Studies have also examined the anesthetic and analgesic effects of barbiturates in conjunction with other drugs. For example, research on cyclosporine's impact on pentobarbital and fentanyl in mice has shown that cyclosporine can significantly prolong pentobarbital-induced sleep and enhance fentanyl's analgesic effect. This highlights the potential for barbiturates to interact with other drugs and modify their effects in medical settings (Cirella et al., 1986).
Inhibition of Apoptosis in Neuronal Cells
Pentobarbital, a barbiturate, has been shown to have a protective effect against apoptosis in neuronal cells. This finding suggests potential therapeutic applications in conditions like cerebral ischemia where neuronal apoptosis plays a role. Understanding the mechanisms by which barbiturates inhibit apoptosis could lead to new therapeutic strategies for neuroprotective interventions (Morimoto et al., 2000).
Conditional Immunomodulation
Research has also explored the conditional immunomodulation effects of drugs like cyclophosphamide when paired with a conditional stimulus. This phenomenon, observed in animal studies, indicates that the immune system's response can be modified by psychological factors or drug conditioning. Such findings open up new avenues for understanding and manipulating immune responses in clinical settings (MacQueen & Siegel, 1989).
Safety And Hazards
There is no specific information available on the ability of Cyclopentobarbital to induce physical or psychic dependence, in either animals or man in controlled laboratory studies5. The Warsaw Poison Control Centre reported some cases of overdose in 1983 and 19855.
Future Directions
The therapeutic usefulness of Cyclopentobarbital is rated as relatively low5. The Committee found that there was insufficient evidence that Cyclopentobarbital is being, or is likely to be, abused so as to constitute a public health and social problem warranting the placing of the substance under international control5.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
5-cyclopent-2-en-1-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-7-12(8-5-3-4-6-8)9(15)13-11(17)14-10(12)16/h2-3,5,8H,1,4,6-7H2,(H2,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVJAYNMQDTIJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C(=O)NC(=O)NC1=O)C2CCC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871549 | |
Record name | 5-(Cyclopent-2-en-1-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentobarbital | |
CAS RN |
76-68-6 | |
Record name | Cyclopentobarbital | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentobarbital | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Cyclopent-2-en-1-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-allyl-5-(2-cyclopenten-1-yl)barbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPENTOBARBITAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2230XWG55Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.